Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
CAS No.: 147503-88-6
Cat. No.: VC0133198
Molecular Formula: C10H9IN2O2
Molecular Weight: 316.098
* For research use only. Not for human or veterinary use.
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate - 147503-88-6](/images/no_structure.jpg)
Specification
CAS No. | 147503-88-6 |
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Molecular Formula | C10H9IN2O2 |
Molecular Weight | 316.098 |
IUPAC Name | ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3 |
Standard InChI Key | VXSNXVLHVWJQNF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I |
Introduction
Structural Characterization and Molecular Properties
Molecular Identity and Basic Properties
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate belongs to the azaindole family of heterocycles, specifically the 6-azaindole subclass, where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole structure. This substitution significantly alters the electronic distribution and chemical reactivity compared to traditional indole systems. The compound is characterized by the following fundamental properties:
The structural arrangement of this compound includes a pyrrole ring fused with a pyridine ring, creating a bicyclic system. The iodine atom at position 3 of the pyrrole ring serves as an excellent leaving group for various cross-coupling reactions, making this compound particularly valuable in synthetic chemistry. The ethyl ester group at position 5 of the pyridine ring provides additional functionality that can be transformed into other useful groups such as carboxylic acids, amides, or alcohols through standard organic reactions.
Physicochemical Properties
Understanding the physicochemical properties of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is essential for its handling, purification, and application in various synthetic procedures. Many of these properties have been computationally predicted due to the specialized research nature of this compound:
Property | Value | Source |
---|---|---|
Boiling Point | 459.8±40.0 °C (Predicted) | |
Density | 1.842±0.06 g/cm³ (Predicted) | |
pKa | 12.25±0.40 (Predicted) |
The relatively high boiling point indicates low volatility, which is consistent with the compound's molecular weight and the presence of an iodine atom. The predicted pKa value suggests that the NH group of the pyrrole ring is moderately acidic, which is typical for azaindole structures. These physicochemical properties influence the compound's solubility, stability, and reactivity in various chemical transformations.
Structural Features Affecting Reactivity
The reactivity of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is governed by several key structural features:
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The iodine atom at position 3 is an excellent leaving group, making it susceptible to oxidative addition with transition metal catalysts, which is crucial for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.
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The pyrrole NH group can participate in acid-base reactions and can be functionalized through N-alkylation or N-acylation, providing additional sites for structural diversification.
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The ethyl ester function at position 5 can undergo typical carboxylic ester transformations, including hydrolysis, transesterification, reduction, and amidation.
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The pyridine nitrogen provides a basic site that can coordinate with Lewis acids, participate in alkylation reactions, or serve as a hydrogen bond acceptor in molecular recognition processes.
These structural characteristics collectively contribute to the compound's versatility as a chemical building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Synthetic Methodologies
Common Synthetic Routes
The synthesis of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. Several synthetic approaches have been documented in the scientific literature, with the most common methods outlined below:
Iodination of Pyrrolo[2,3-c]pyridine Precursors
A widely employed method involves the selective iodination of a pyrrolo[2,3-c]pyridine core structure followed by esterification of the carboxylic acid group. This approach typically follows a sequence of:
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Preparation of the pyrrolo[2,3-c]pyridine scaffold through established heterocyclic synthesis methods
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Regioselective iodination at the C-3 position using iodinating agents such as N-iodosuccinimide (NIS)
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Esterification of the carboxylic acid function at the C-5 position using ethanol under acid catalysis
The iodination step is particularly critical and requires careful control of reaction conditions to ensure selectivity for the C-3 position while minimizing side reactions. Typically, this transformation is carried out in acetone at room temperature, which provides good regioselectivity.
Functionalization of 3-Iodo-6-azaindole
Another approach starts with 3-iodo-1H-pyrrolo[2,3-c]pyridine (3-iodo-6-azaindole) and introduces the ethyl carboxylate group at the 5-position through directed metalation or cross-coupling strategies . This method involves:
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Starting with commercially available or synthesized 3-iodo-6-azaindole
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Protection of the pyrrole nitrogen if necessary
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Introduction of the carboxylate functionality at the 5-position
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Deprotection if a protecting group was used
This approach may be advantageous when the 3-iodo-6-azaindole starting material is readily available or when regioselective functionalization of the 5-position is challenging through other routes.
Reaction Conditions and Optimization
The synthesis of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate requires careful optimization of reaction conditions to achieve high yields and purity. Key considerations include:
Parameter | Optimal Conditions | Impact on Synthesis |
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Iodination Agent | N-Iodosuccinimide (NIS) | Provides good regioselectivity for C-3 position |
Solvent for Iodination | Acetone or THF | Influences solubility and reaction rate |
Temperature | Room temperature (20-25°C) | Higher temperatures may lead to side reactions |
Esterification Catalyst | H₂SO₄ or p-toluenesulfonic acid | Catalyzes the esterification reaction |
Reaction Time | 4-24 hours (depending on step) | Extended times may lead to decomposition |
Purification Method | Recrystallization or column chromatography | Critical for obtaining high purity product |
The sensitivity of iodine-containing compounds to light and certain reaction conditions necessitates careful handling, often under inert atmosphere (N₂) and with anhydrous solvents to maximize yields and product purity.
Analytical Validation and Characterization
The structural confirmation and purity assessment of synthesized Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically employ multiple complementary analytical techniques:
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¹H and ¹³C NMR spectroscopy for verifying hydrogen and carbon environments and confirming substitution patterns
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2D NMR techniques (COSY, HSQC) for resolving complex signal patterns in the fused heterocyclic system
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High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight and formula
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X-ray crystallography for definitive structural elucidation, particularly for resolving stereochemistry and bond angles in related pyrrolo-pyridine derivatives
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Elemental analysis to confirm the elemental composition and purity of the final compound
These analytical methods provide complementary data that collectively confirm the structure, purity, and identity of the synthesized compound, which is essential for its subsequent application in chemical research or medicinal chemistry studies.
Chemical Reactivity and Transformations
Functional Group Reactivity
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate contains several reactive functional groups that enable diverse chemical transformations. Understanding the reactivity of each functional site is crucial for utilizing this compound effectively in organic synthesis:
Functionalization of the Pyridine Ring
Potential methods for pyridine ring functionalization include:
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Directed ortho-metalation using strong bases like LDA or LiTMP
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C-H activation using transition metal catalysts
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SEAr reactions under specific conditions that favor reactivity at the pyridine ring
These transformations expand the potential for structural diversification beyond the more readily accessible iodine position and ester group.
Applications in Scientific Research
Synthetic Building Block Applications
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate serves as a valuable building block for the synthesis of more complex molecules with applications in various fields of chemistry and biology. Its utility as a synthetic intermediate stems from its well-defined reactivity profile and the presence of multiple sites for structural modification.
The compound is particularly valuable in:
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Constructing compound libraries for medicinal chemistry and drug discovery programs
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Synthesizing molecular probes for biological studies
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Preparing materials with specific electronic or optical properties
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Developing heterocyclic compounds with unique structural features
The versatility of this building block allows for the systematic exploration of structure-activity relationships in various applications, particularly in the context of developing bioactive compounds.
Structure-Activity Relationship Studies
To understand the potential applications and optimize the properties of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate and its derivatives, structure-activity relationship (SAR) studies are essential. These studies explore how structural modifications affect various properties and activities.
Comparison with Related Compounds
Comparing Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate with structurally related compounds provides insights into the effects of structural variations:
Compound | Structural Difference | Potential Impact on Properties/Activity |
---|---|---|
Methyl 1H-pyrrolo[2,3-C]pyridine-5-carboxylate | Methyl ester instead of ethyl; no iodine | Different hydrophobicity; lack of functionalization site at C-3 |
3-Iodo-1H-pyrrolo[2,3-C]pyridine | Lacks ester group | Different electronic properties; altered solubility profile |
Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | Different ring fusion pattern | Altered electronic distribution; different binding interactions |
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Ester at different position | Modified electronic properties; different spatial arrangement |
These structural variations can significantly impact chemical reactivity, physical properties, and potential biological activities. Understanding these relationships is crucial for rational design and optimization of derivatives for specific applications.
Functional Group Effects
Studies on pyrrolo-pyridine compounds have revealed how various functional group modifications can influence their properties and activities:
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Substitution at the C-3 position (replacing iodine):
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Aryl groups can enhance π-stacking interactions with target proteins
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Heteroaryl groups can introduce additional hydrogen bonding capabilities
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Alkyl groups can modify hydrophobicity and steric properties
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Modifications of the ester group:
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Conversion to amides can enhance stability and hydrogen bonding
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Reduction to alcohols can provide hydrogen bond donors
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Hydrolysis to carboxylic acids can introduce negative charge at physiological pH
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N-functionalization:
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Alkylation can prevent hydrogen bond donation and modify solubility
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Acylation can affect electronic properties and introduce additional binding interactions
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These structure-activity relationships provide valuable guidance for the design and development of optimized derivatives for specific applications in medicinal chemistry or materials science.
Hazard Statement | Description | Source |
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H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
The compound is generally classified with the GHS pictogram GHS07, indicating relatively mild health hazards, and carries the signal word "Warning" . This classification suggests moderate hazard potential that requires standard laboratory safety precautions during handling and use.
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